REACTION_SMILES
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[OH:1][CH2:2][c:3]1[cH:4][cH:5][c:6]2[c:11]([n:12]1)[CH2:10][O:9][CH:8]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[O:7]2.[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[O:1]=[CH:2][c:3]1[cH:4][cH:5][c:6]2[c:11]([n:12]1)[CH2:10][O:9][CH:8]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[O:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccc2c(n1)COC(c1ccccc1)O2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=Cc1ccc2c(n1)COC(c1ccccc1)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |